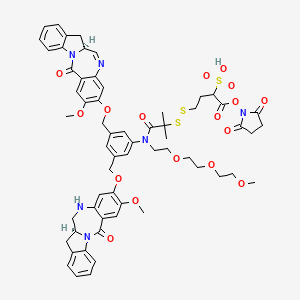

Sulfo-SPDB-DGN462

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C61H66N6O17S3 |

|---|---|

Poids moléculaire |

1251.4 g/mol |

Nom IUPAC |

4-[[1-[3-[[(12aS)-8-methoxy-6-oxo-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]anilino]-2-methyl-1-oxopropan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid |

InChI |

InChI=1S/C61H66N6O17S3/c1-61(2,86-85-23-16-54(87(74,75)76)59(72)84-67-55(68)14-15-56(67)69)60(73)64(17-18-80-21-22-81-20-19-77-3)41-25-37(35-82-52-31-46-44(29-50(52)78-4)57(70)65-42(33-62-46)27-39-10-6-8-12-48(39)65)24-38(26-41)36-83-53-32-47-45(30-51(53)79-5)58(71)66-43(34-63-47)28-40-11-7-9-13-49(40)66/h6-13,24-26,29-33,42-43,54,63H,14-23,27-28,34-36H2,1-5H3,(H,74,75,76)/t42-,43-,54?/m0/s1 |

Clé InChI |

UGLCRICGIMZUHW-XWJZSQHTSA-N |

SMILES isomérique |

CC(C)(C(=O)N(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=C[C@@H]4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)SSCCC(C(=O)ON1C(=O)CCC1=O)S(=O)(=O)O |

SMILES canonique |

CC(C)(C(=O)N(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)SSCCC(C(=O)ON1C(=O)CCC1=O)S(=O)(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

What is the mechanism of action of DGN462?

An In-depth Guide to the Mechanism of Action of DF1001 (DGN462)

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of DF1001, an investigational first-in-class trispecific natural killer (NK) cell engager therapy (TriNKET®). Developed by Dragonfly Therapeutics, DF1001 is designed to activate the innate and adaptive immune systems to target and eliminate tumor cells expressing the human epidermal growth factor receptor 2 (HER2).[1][2][3] While the designation DGN462 has also been associated with a DNA-alkylating agent used in an antibody-drug conjugate context, this document will focus on the novel immunotherapy platform of DF1001, which is at the forefront of clinical development.[4]

DF1001 is engineered to bridge NK cells and HER2-expressing tumor cells, leading to a potent and targeted anti-tumor response.[3] This document will detail the molecular structure, mechanism of action, signaling pathways, and preclinical and clinical data supporting the development of DF1001.

Molecular Structure and Design of DF1001

DF1001 is a trispecific antibody-based molecule developed using Dragonfly's TriNKET platform.[5][6] The molecule is designed to simultaneously engage three receptors:

-

HER2: A clinically validated tumor-associated antigen overexpressed in a variety of solid tumors, including breast, gastric, and lung cancers. DF1001 binds to HER2 on the surface of cancer cells with high affinity.[7]

-

CD16a (FcγRIIIA): A potent activating receptor expressed on the surface of NK cells. Engagement of CD16a is a primary mechanism for inducing antibody-dependent cell-mediated cytotoxicity (ADCC).[7]

-

NKG2D: A key activating receptor on NK cells and CD8+ T cells that recognizes stress-induced ligands on tumor cells.[7][8]

The co-engagement of CD16a and NKG2D on NK cells is a key feature of the TriNKET platform, designed to elicit a synergistic and robust activation of the immune effector cells.[5]

Mechanism of Action

The mechanism of action of DF1001 is a multi-step process that culminates in the destruction of HER2-expressing tumor cells and the modulation of the tumor microenvironment.

-

Tumor Cell Targeting and Immune Synapse Formation: DF1001 binds with high affinity to HER2 on the surface of tumor cells. Simultaneously, it engages CD16a and NKG2D on NK cells, creating a trimolecular bridge that forms a stable immunological synapse between the NK cell and the tumor cell.[3]

-

Co-stimulation and Activation of NK Cells: The co-ligation of CD16a and NKG2D on NK cells triggers a potent and synergistic activation signal.[8][9][10] This dual signaling is more effective than the engagement of either receptor alone, leading to enhanced NK cell degranulation and cytotoxic activity.[9][10]

-

Direct and Indirect Tumor Cell Lysis:

-

Direct Cytotoxicity: Activated NK cells release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the targeted tumor cells.[11]

-

Indirect Cytotoxicity: DF1001 also activates other immune cells, including CD8+ T cells and γδ T cells, contributing to a broader anti-tumor immune response.[5][6]

-

-

Cytokine and Chemokine Secretion: Upon activation, NK cells secrete pro-inflammatory cytokines and chemokines, such as IFN-γ, TNF-α, CCL5 (RANTES), and CXCL10.[7] This reshapes the tumor microenvironment from an immunosuppressive to an immunostimulatory state, attracting other immune cells, including T cells, to the tumor site.[1][2][7] This process is often referred to as turning "cold" tumors "hot".[1][2]

-

HER2 Signal Inhibition: In addition to its immune-engaging functions, DF1001 has been shown to inhibit HER2 signaling, leading to reduced AKT phosphorylation and arrested growth of HER2-high cells.[7]

Signaling Pathways

The synergistic activation of NK cells by DF1001 is mediated by the convergence of the CD16a and NKG2D signaling pathways.

-

CD16a Signaling: CD16a is associated with the ITAM-containing signaling adaptors CD3ζ and FcεRIγ. Upon engagement, the ITAMs are phosphorylated, leading to the recruitment and activation of Syk and ZAP70 kinases. This initiates a downstream cascade involving PLCγ and the PI3K-Akt pathway, resulting in calcium mobilization and degranulation.[12]

-

NKG2D Signaling: NKG2D associates with the adaptor protein DAP10, which contains a YINM motif. Upon ligand binding, this motif is phosphorylated and recruits PI3K and Grb2-Vav1 complexes, further amplifying the activation signals.[8]

The co-activation of these pathways leads to a more sustained and robust calcium flux and stronger activation of downstream effectors compared to the stimulation of a single receptor.[9][10]

Data Presentation

Preclinical Data Summary

| Parameter | Finding | Reference |

| Binding Affinity | High affinity for HER2, low affinity for NKG2D, and native IgG1-like binding to CD16a. | [7] |

| Cell Lysis | Elicited robust CD8+ T cell and NK cell-mediated lysis of HER2-expressing cell lines (both HER2-high and HER2-low). | [7] |

| Cytokine Release | Elevated secretion of IFN-γ, TNF-α, CCL5 (RANTES), and CXCL10 in immune:tumor co-culture assays. | [7] |

| HER2 Signal Inhibition | Reduced AKT phosphorylation and arrested growth of HER2-high cells. | [7] |

| In Vivo Safety (NHP) | Well-tolerated in a repeat-dose 28-day GLP study in cynomolgus monkeys, with a NOAEL of 120 mg/kg. No evidence of cytokine release syndrome (CRS). | [7] |

Clinical Data Summary (Phase 1/2 Study - NCT04143711)

| Parameter | Finding | Reference |

| Patient Population | 106 patients with advanced solid tumors treated with DF1001 monotherapy as of April 14, 2023. | [5][6] |

| Safety and Tolerability | Safe and well-tolerated at biweekly doses up to 15 mg/kg. No dose-limiting toxicities (DLTs) or maximum tolerated dose (MTD) reached. Most common treatment-related adverse events (TRAEs) were Grade 1-2. | [1][13] |

| Pharmacodynamic Activity | Demonstrated in 67% (28/42) of paired biopsies, with increased infiltration of CD8+ T-cells and/or NK cells in the tumor. | [5][6] |

| Clinical Efficacy (Monotherapy) | RECIST responses observed in heavily pretreated patients with metastatic breast cancer, colorectal cancer, non-small cell lung cancer, and gastroesophageal cancer, in both HER2-high and HER2-low expressing tumors. | [6] |

| Clinical Benefit Rate (CBR) | 39.7% (5 partial responses and 22 stable disease) as of December 8, 2022. | [1][4] |

Experimental Protocols

Detailed experimental protocols for DF1001 are proprietary to Dragonfly Therapeutics. However, this section provides an overview of standard methodologies that would be employed to evaluate the mechanism of action of a molecule like DF1001.

In Vitro Cytotoxicity Assay (Representative Protocol)

This assay measures the ability of DF1001 to induce NK cell-mediated lysis of HER2-expressing tumor cells.

-

Cell Preparation:

-

Target cells (HER2-expressing tumor cell line) are labeled with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).

-

Effector cells (primary human NK cells or an NK cell line) are isolated and prepared.

-

-

Co-culture:

-

Target and effector cells are co-cultured at various effector-to-target (E:T) ratios in the presence of serial dilutions of DF1001 or a control antibody.

-

-

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) at 37°C.

-

Measurement of Lysis:

-

For fluorescent dye-based assays, the release of the dye from lysed target cells into the supernatant is measured using a fluorometer.

-

For radioactive assays, the release of the isotope is measured using a gamma counter.

-

Alternatively, flow cytometry can be used to quantify the percentage of dead target cells.[14][15][16]

-

-

Data Analysis: The percentage of specific lysis is calculated and plotted against the antibody concentration to determine the EC50.

Cytokine Release Assay (Representative Protocol)

This assay quantifies the secretion of cytokines by immune cells upon engagement by DF1001.

-

Co-culture: Similar to the cytotoxicity assay, effector and target cells are co-cultured with DF1001.

-

Supernatant Collection: After a specified incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of various cytokines (e.g., IFN-γ, TNF-α) in the supernatant is measured using techniques such as ELISA, multiplex bead-based assays (e.g., Luminex), or HTRF.[17]

-

Data Analysis: Cytokine concentrations are plotted against the DF1001 concentration.

Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of DF1001.

Caption: Simplified NK cell co-activation signaling.

Caption: Representative experimental workflow.

Conclusion

DF1001 represents a novel and promising approach to cancer immunotherapy. Its trispecific design, which leverages the co-activation of CD16a and NKG2D on NK cells while targeting HER2-expressing tumors, results in a potent and multi-faceted anti-tumor response. Preclinical and early clinical data demonstrate a favorable safety profile and encouraging signs of efficacy in heavily pretreated patients with a range of solid tumors, including those with low HER2 expression. The mechanism of action, involving direct and indirect immune-mediated killing and modulation of the tumor microenvironment, positions DF1001 as a potential therapeutic option for patients who are not responsive to current therapies. Further clinical investigation is ongoing to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. ascopubs.org [ascopubs.org]

- 2. ASCO – American Society of Clinical Oncology [asco.org]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dragonfly Therapeutics Announces the Presentation of Phase 1 DF1001 TriNKET® Dose Escalation Results at ASCO 2023 Annual Meeting [prnewswire.com]

- 6. dragonflytx.com [dragonflytx.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Frontiers | NKG2D: A Master Regulator of Immune Cell Responsiveness [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Activation, co–activation, and co–stimulation of resting human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the NK cell platform for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Study of DF1001 in Patients with Advanced Solid Tumors [clin.larvol.com]

- 14. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]

The Sulfo-SPDB Linker: A Technical Guide to Stability and Cleavage in Bioconjugate Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Sulfo-SPDB [N-succinimidyl 4-(2-pyridyldithio)-2-sulfobutanoate] linker, a critical component in the development of advanced biotherapeutics, particularly antibody-drug conjugates (ADCs). We will explore its core characteristics, stability under physiological and experimental conditions, and the specific mechanisms governing its cleavage to release therapeutic payloads. This document consolidates quantitative data, detailed experimental protocols, and visual workflows to serve as a practical resource for scientists in the field.

Introduction to the Sulfo-SPDB Linker

The Sulfo-SPDB linker is a chemically cleavable, disulfide-containing crosslinker used to connect a biological macromolecule, such as a monoclonal antibody, to a payload, typically a cytotoxic drug.[1] Its design is predicated on a crucial balance: maintaining a stable covalent bond between the antibody and drug during systemic circulation to prevent premature payload release, while enabling rapid and efficient cleavage once the ADC has reached its target site.[][]

The structure of Sulfo-SPDB features two key reactive groups:

-

An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.

-

A pyridyldithio group , which forms a disulfide bond with a thiol-containing payload.

A defining feature is the integrated sulfonate group, which imparts increased hydrophilicity to the linker. This property can improve the solubility and reduce the aggregation potential of the resulting ADC, which are common challenges, especially with hydrophobic payloads.[4][5] The primary application of Sulfo-SPDB is in ADCs where the payload release mechanism is triggered by the reductive environment within the target cell.[]

Stability of the Sulfo-SPDB Linker

The efficacy and safety of an ADC are critically dependent on the stability of its linker in the bloodstream. Premature release of a potent cytotoxic agent can lead to systemic toxicity and a diminished therapeutic window.[6] The disulfide bond within the Sulfo-SPDB linker is designed to be relatively stable in the oxidative environment of the plasma but susceptible to cleavage in the highly reductive intracellular environment.[]

In Vivo and Plasma Stability

Quantitative assessment of linker stability is typically performed by measuring the integrity of the ADC in plasma over time. A key example of an ADC utilizing the Sulfo-SPDB linker is Mirvetuximab Soravtansine (IMGN853), an FDA-approved therapeutic.[7][8] Pharmacokinetic studies of IMGN853 provide valuable, clinically relevant data on the in vivo stability of the Sulfo-SPDB linker.

In preclinical studies with cynomolgus monkeys, IMGN853 demonstrated a terminal half-life of approximately 4 days.[9] Critically, the plasma levels of the released free payload (DM4) were very low, constituting less than 5% of the total administered conjugated drug, confirming high stability in circulation.[9] Human pharmacokinetic data further supports this stability, showing predictable clearance and exposure with repeated dosing.[10][11]

| Parameter | Species | Value | ADC Model | Reference |

| Terminal Half-Life | Cynomolgus Monkey | ~4 days | Mirvetuximab Soravtansine (IMGN853) | [9] |

| Clearance (CL) | Human | 0.0153 L/h | Mirvetuximab Soravtansine (IMGN853) | [10] |

| Volume of Central Compartment (Vc) | Human | 2.63 L | Mirvetuximab Soravtansine (IMGN853) | [10] |

| Free Payload in Plasma | Cynomolgus Monkey | < 5% of total administered drug | Mirvetuximab Soravtansine (IMGN853) | [9] |

Cleavage of the Sulfo-SPDB Linker

The therapeutic action of an ADC with a cleavable linker depends on the efficient release of its payload inside the target cell. The Sulfo-SPDB linker leverages the significant redox potential difference between the extracellular environment and the intracellular cytoplasm.

Mechanism of Cleavage

The disulfide bond is the chemically labile component of the Sulfo-SPDB linker. The intracellular concentration of reducing agents, most notably glutathione (GSH), is approximately 1,000-fold higher in the cytoplasm (1-10 mM) than in the blood plasma (~5 µM).[12] This steep gradient drives the cleavage of the disulfide bond through a process called thiol-disulfide exchange, releasing the thiol-modified payload.[13] This intracellular release mechanism is illustrated in the diagram below.

Caption: Intracellular cleavage of a disulfide-linked ADC.

Cleavage Conditions and Efficiency

The efficiency of disulfide bond cleavage can be controlled in vitro by using exogenous reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP). The extent of reduction is dependent on factors such as reagent concentration, temperature, and incubation time. This is particularly relevant during the manufacturing of ADCs that conjugate to native antibody hinge-region disulfides, where precise control over the number of available thiols is required.

A study on the reduction of trastuzumab's interchain disulfide bonds provides quantitative data on the relationship between DTT concentration and the number of free thiols generated, which serves as a direct proxy for cleavage efficiency.

| DTT Concentration (mM) | Incubation Conditions | Average Thiols per Antibody | Reference |

| 0.1 | 37°C, 30 min | ~0.4 | [14] |

| 1.0 | 37°C, 30 min | ~1.2 | [14] |

| 5.0 | 37°C, 30 min | ~5.4 | [14] |

| 10.0 | 37°C, 30 min | ~7.0 | [14] |

| 20.0 | 37°C, 30 min | ~8.0 | [14] |

| 50.0 | 37°C, 30 min | ~8.0 | [14] |

| 100.0 | 37°C, 30 min | ~8.0 | [14] |

As shown, increasing DTT concentration leads to a higher number of cleaved disulfide bonds, plateauing at approximately 8 thiols per antibody, which corresponds to the reduction of all four interchain disulfides in an IgG1 antibody.

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating ADC stability and cleavage.

Protocol: In Vitro ADC Plasma Stability Assay

This protocol outlines a method to assess the stability of an ADC by measuring the change in its drug-to-antibody ratio (DAR) over time in plasma.

Caption: Workflow for an in vitro ADC plasma stability assay.

Methodology:

-

Preparation: Thaw frozen plasma (e.g., human, mouse, rat) from commercial sources at 37°C. Centrifuge to remove any cryoprecipitates.

-

Incubation: Spike the ADC into the plasma to a final concentration of approximately 100 µg/mL. Also, prepare a control sample by spiking the ADC into a buffer solution (e.g., PBS, pH 7.4). Incubate all samples in a temperature-controlled environment at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots from each sample and immediately freeze them at -80°C to halt any further degradation.

-

ADC Capture: Thaw the collected aliquots. Use an immunoaffinity capture method, such as Protein A or Protein G magnetic beads, to isolate the ADC from the plasma matrix. Incubate the plasma samples with the beads according to the manufacturer's instructions.

-

Washing and Elution: Wash the beads several times with a wash buffer (e.g., PBS) to remove unbound plasma proteins. Elute the intact ADC from the beads using an appropriate elution buffer (e.g., low-pH glycine buffer).

-

Analysis: Analyze the eluted ADC samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Hydrophobic Interaction Chromatography (HIC) to determine the average DAR.

-

Data Interpretation: Plot the average DAR against time for each condition. A decrease in DAR over time in the plasma sample, especially when compared to the stable buffer control, indicates linker cleavage.

Protocol: In Vitro Linker Cleavage by a Reducing Agent

This protocol provides a method for quantifying the cleavage of disulfide bonds within an ADC using a chemical reducing agent like DTT.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the antibody or ADC at a known concentration (e.g., 10 mg/mL) in a suitable, non-phosphate buffer (e.g., borate or histidine buffer, pH ~7.5).

-

Prepare a stock solution of DTT (e.g., 500 mM) in the same buffer.

-

-

Reduction Reaction:

-

In separate reaction tubes, add the antibody/ADC solution.

-

Add varying amounts of the DTT stock solution to achieve a range of final concentrations (e.g., 0.1 mM to 100 mM).

-

Incubate the reactions at a controlled temperature (e.g., 37°C) for a fixed duration (e.g., 30 minutes).

-

-

Removal of Excess Reducing Agent:

-

Immediately after incubation, remove the excess DTT to stop the reaction. This is typically done using a desalting column or a centrifugal filter unit (e.g., 10 kDa MWCO) appropriate for the antibody size.

-

-

Quantification of Free Thiols (Cleavage):

-

Quantify the number of free sulfhydryl groups generated on the antibody using the Ellman's test (DTNB assay). This colorimetric assay measures the absorbance at 412 nm, which is proportional to the concentration of free thiols.

-

Calculate the average number of thiols per antibody based on a standard curve and the known antibody concentration.

-

-

Analysis: Plot the number of thiols generated per antibody versus the concentration of the reducing agent used. This provides a quantitative measure of the linker's susceptibility to reductive cleavage.

Conclusion

The Sulfo-SPDB linker is a well-established and effective tool in the construction of reduction-sensitive ADCs. Its favorable balance of high plasma stability and efficient intracellular cleavage, supported by pharmacokinetic data from clinical-stage ADCs like Mirvetuximab Soravtansine, makes it a valuable component in targeted drug delivery. The sulfonate modification further provides advantages in solubility and formulation. By understanding the quantitative aspects of its stability and the specific conditions required for its cleavage, researchers can better design and optimize next-generation biotherapeutics with improved safety and efficacy profiles. The protocols and data presented in this guide offer a foundational resource for the rational development and evaluation of ADCs employing this critical linker technology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 4. sulfo-SPDB-DM4 | CAS:1626359-59-8 | AxisPharm [axispharm.com]

- 5. Frontiers | The Analysis of Key Factors Related to ADCs Structural Design [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Portico [access.portico.org]

- 10. researchgate.net [researchgate.net]

- 11. Phase 1 Dose-Escalation Study of Mirvetuximab Soravtansine (IMGN853), a Folate Receptor α-Targeting Antibody-Drug Conjugate, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: DGN462 Payload Potency and Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the potency and cytotoxicity of DGN462, a potent DNA-alkylating agent, particularly in the context of the antibody-drug conjugate (ADC) huB4-DGN462. This document details the molecule's mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to generate this data.

Introduction to DGN462 and huB4-DGN462

DGN462 is a novel, highly potent indolinobenzodiazepine pseudodimer (IGN) that functions as a DNA-alkylating agent.[1][2] It has demonstrated significant anti-tumor activity in preclinical models of various cancers, including acute myeloid leukemia (AML) and B-cell malignancies.[1][3] DGN462 is the cytotoxic payload component of the ADC huB4-DGN462, where it is linked to the humanized anti-CD19 antibody huB4 via a cleavable disulfide sulfo-SPDB linker.[1][4] This ADC is designed to selectively deliver DGN462 to CD19-expressing cancer cells, thereby minimizing systemic toxicity and maximizing anti-tumor efficacy.[1][4]

Mechanism of Action

The primary mechanism of action of DGN462 is the alkylation of DNA, which leads to cell cycle arrest and apoptosis.[1][2] Upon internalization of the huB4-DGN462 ADC by a CD19-positive cell, the linker is cleaved, releasing the DGN462 payload. DGN462 then translocates to the nucleus and alkylates DNA, forming covalent adducts.[2] This DNA damage triggers a cellular stress response, leading to a G2-M phase cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway, characterized by the activation of caspases 3 and 7.[1]

Quantitative Payload Potency and Cytotoxicity Data

The in vitro potency of huB4-DGN462 and its free payload, DGN462-SMe, has been evaluated across a broad range of B-cell lymphoma and leukemia cell lines. The data consistently demonstrates the high potency of both the ADC and the free payload.

Table 1: In Vitro Potency of huB4-DGN462 in B-Cell Lymphoma Cell Lines

| Cell Line Panel | Treatment Duration | Potency Metric (IC50) | Reference |

| 46 B-cell lymphoma lines | 72 hours | Median: 100 pM (95% CI: 38-214 pM) | [1] |

| Subset of B-cell lymphoma and B-ALL lines | 5 days | Range: 1-16 pM | [1] |

Table 2: In Vitro Potency of Free Payload (DGN462-SMe)

| Cell Line Panel | Treatment Duration | Potency Metric (IC50) | Reference |

| 46 B-cell lymphoma lines | 72 hours | Median: 26 pM (95% CI: 1-186 pM) | [1] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of DGN462's potency and cytotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the proliferation and viability of cancer cell lines.

Detailed Protocol:

-

Cell Seeding: B-cell lymphoma cell lines are seeded into 96-well microplates at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium. Plates are incubated overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Addition: A serial dilution of huB4-DGN462, DGN462-SMe, or a relevant control (e.g., non-targeting ADC) is prepared. 100 µL of each dilution is added to the appropriate wells, resulting in a final volume of 200 µL.

-

Incubation: The plates are incubated for a specified period, typically 72 hours or 5 days, at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

-

Formazan Formation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Caspase 3/7 Activation)

This assay quantifies the activation of executioner caspases 3 and 7, which are key mediators of apoptosis.

Detailed Protocol:

-

Cell Treatment: Cells are seeded in 96-well, white-walled plates and treated with huB4-DGN462 or controls as described in the cytotoxicity assay protocol.

-

Reagent Preparation: A luminogenic caspase-3/7 substrate (e.g., containing the DEVD peptide sequence) is reconstituted according to the manufacturer's instructions.

-

Reagent Addition: An equal volume of the caspase-3/7 reagent is added to each well containing the treated cells.

-

Incubation: The plate is incubated at room temperature for 1-2 hours to allow for cell lysis and cleavage of the substrate by activated caspases.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.

-

Data Analysis: The fold-increase in caspase activity is determined by comparing the luminescence of treated cells to that of untreated control cells. An increase of at least 1.5-fold is typically considered indicative of apoptosis induction.[5]

Summary and Conclusion

The available preclinical data strongly support the high potency of the DGN462 payload, both in its free form and when delivered via the huB4 anti-CD19 ADC. The picomolar IC50 values observed across a wide range of B-cell lymphoma cell lines highlight its potent cytotoxic activity.[1] The mechanism of action, involving DNA alkylation and subsequent induction of apoptosis, provides a rational basis for its anti-tumor effects. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of DGN462-based therapeutics in cancer research and drug development.

References

- 1. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. moleculardevices.com [moleculardevices.com]

- 3. worldwide.promega.com [worldwide.promega.com]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Disulfide Cleavable Linkers in Antibody-Drug Conjugates

This guide provides an in-depth exploration of disulfide cleavable linkers, a critical component in the design and efficacy of Antibody-Drug Conjugates (ADCs). Tailored for researchers, scientists, and professionals in drug development, this document details the mechanism, synthesis, stability, and clinical application of these unique linkers.

Introduction: The Critical Role of Linkers in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[][2] The linker, which connects the antibody to the payload, is a pivotal element that dictates the overall success of the ADC.[] An ideal linker must remain stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet efficiently release the cytotoxic payload once the ADC has reached its target tumor cell.[][] Disulfide linkers are a prominent class of cleavable linkers designed to exploit the unique biochemical differences between the extracellular environment and the intracellular space of tumor cells.[][4]

Mechanism of Action: Exploiting the Redox Potential Gradient

The functionality of disulfide linkers is predicated on the significant difference in reducing potential between the bloodstream and the intracellular environment.[][4]

-

Extracellular Stability : In the bloodstream (plasma), the concentration of reducing agents like glutathione (GSH) is very low (approximately 5 µmol/L).[][] At physiological pH, disulfide bonds are thermodynamically stable in this oxidizing environment, ensuring the ADC remains intact during circulation.[][4][5] This stability is crucial for minimizing off-target toxicity and maximizing the amount of potent drug delivered to the tumor site.[][4]

-

Intracellular Cleavage : Upon binding to the target antigen on a cancer cell, the ADC is internalized, often via endocytosis, and trafficked into the cell.[2][5] The cytoplasm of tumor cells maintains a highly reducing environment, with glutathione concentrations ranging from 1 to 10 mmol/L, which is several orders of magnitude higher than in the plasma.[][] This high concentration of intracellular GSH facilitates the reductive cleavage of the disulfide bond, releasing the cytotoxic payload inside the target cell.[][6] In addition to direct cleavage by GSH, enzymes such as thioredoxin (TRX) and glutaredoxin (GRX) can also catalytically cleave disulfide bonds in xenobiotic molecules and ADC linkers.[7]

For many disulfide-linked ADCs, lysosomal processing is a necessary precursor to payload release.[4][5] The antibody component is first degraded by proteases within the lysosome, liberating the linker-payload conjugate, which then enters the cytosol where the disulfide bond is reduced.[4][5]

Modulating Stability and Release Kinetics

A key challenge in disulfide linker design is balancing the need for high plasma stability with efficient intracellular release.[8] The stability of the disulfide bond can be fine-tuned by introducing steric hindrance around the bond.[9]

For instance, incorporating methyl groups on the carbon atom alpha to the disulfide bond significantly enhances its stability and resistance to premature cleavage in circulation.[6] Studies on maytansinoid-based ADCs found that mono-substituted linkers (one methyl group) provided an optimal balance, exhibiting significant pharmacological activity, whereas unsubstituted linkers were too easily cleaved and disubstituted linkers scarcely released the drug at all.[6] This ability to modulate release kinetics through steric hindrance is a powerful tool for optimizing an ADC's therapeutic index.[9]

Data Presentation: Stability of Disulfide Linkers

| Linker Type | Modification | Key Feature | Impact on Stability/Release |

| Unhindered Disulfide | e.g., Direct conjugation to cysteine | Simple structure | Prone to premature cleavage in circulation, rapid intracellular release. |

| Sterically Hindered Disulfide | e.g., SPP, SPDB | Introduction of methyl groups adjacent to the disulfide bond. | Increased plasma stability; release rate can be modulated by the degree of hindrance.[6][9] |

| Self-immolative Disulfide | e.g., SPDB-DM4 | Incorporates a self-immolative spacer. | After disulfide cleavage, the spacer fragments to release the unmodified, fully active payload.[9] |

Synthesis and Conjugation Strategies

The synthesis of ADCs with disulfide linkers typically involves a thiol-disulfide exchange reaction.[10] This process requires the generation of free thiol (sulfhydryl) groups on the antibody for conjugation.

Experimental Protocol: General Synthesis of a Cysteine-Linked ADC

-

Antibody Reduction : The interchain disulfide bonds of the monoclonal antibody (typically a human IgG1) are partially or fully reduced to generate free cysteine thiol groups.[10] This is commonly achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[10] The extent of reduction can be controlled to achieve a desired drug-to-antibody ratio (DAR).

-

Linker-Payload Activation : The cytotoxic payload is first derivatized with a disulfide-containing linker that has a reactive group, such as a pyridyldithio moiety.

-

Conjugation Reaction : The activated linker-payload is added to the reduced antibody solution. A thiol-disulfide exchange reaction occurs between the antibody's free thiol groups and the linker's pyridyldithio group, forming a new, stable disulfide bond connecting the payload to the antibody.[10]

-

Purification : The resulting ADC is purified from unconjugated linkers, payloads, and residual reagents. This is typically done using chromatographic techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Characterization : The purified ADC is thoroughly characterized to determine its DAR, concentration, aggregation levels, and binding affinity to its target antigen.

Common Payloads and Clinical Landscape

Disulfide linkers are versatile and have been successfully used to conjugate a variety of potent cytotoxic agents. The most common payloads include maytansinoid derivatives (like DM1 and DM4) and calicheamicins, which are highly effective at inducing cell death once released.[][4][5]

Several ADCs employing disulfide linker technology have advanced into clinical trials, demonstrating the viability of this approach.

Data Presentation: Examples of Clinical-Stage ADCs with Disulfide Linkers

| ADC Name | Target Antigen | Payload Class | Linker Type |

| BT-062 | CD138 | Maytansinoid (DM4) | Sterically hindered disulfide |

| BAY 94-9343 | Carbonic anhydrase IX | Maytansinoid (DM4) | Sterically hindered disulfide |

| SAR-566658 | CA6 | Maytansinoid (DM4) | Sterically hindered disulfide |

Table based on information from reference[5].

Detailed Experimental Protocol: In Vitro Plasma Stability Assay

Assessing the stability of the linker in plasma is a critical step in ADC development. This protocol outlines a general method for evaluating the premature release of the payload from an ADC in a plasma environment.

Objective: To quantify the stability of the disulfide linker and the rate of payload release from an ADC when incubated in human plasma over time.

Materials:

-

Purified ADC of interest

-

Control ADC with a known stable (e.g., non-cleavable) linker

-

Human plasma (citrated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Affinity capture beads (e.g., Protein A or Protein G)

-

Elution buffer (e.g., low pH glycine buffer)

-

Neutralization buffer (e.g., Tris buffer, pH 8.0)

-

Analytical system: Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

Methodology:

-

Incubation Setup :

-

Dilute the test ADC and control ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) human plasma.

-

Prepare a parallel incubation in PBS as a baseline control.

-

Incubate all samples in a 37°C water bath or incubator.

-

-

Time-Point Sampling :

-

At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot from each incubation mixture.

-

Immediately place the aliquot on ice or add a protease inhibitor cocktail to stop any enzymatic degradation.

-

-

ADC Capture and Elution :

-

For each time-point sample, add affinity capture beads to specifically bind the antibody portion of the ADC.

-

Incubate for 1-2 hours at 4°C with gentle mixing to allow for efficient capture.

-

Pellet the beads by centrifugation and wash several times with cold PBS to remove unbound plasma proteins and released payload.

-

Elute the captured ADC from the beads using the elution buffer.

-

Immediately neutralize the eluate with the neutralization buffer to preserve ADC integrity.

-

-

Analysis :

-

Analyze the eluted ADC samples using HIC-HPLC or LC-MS.

-

HIC analysis can resolve different drug-loaded species. A decrease in the average Drug-to-Antibody Ratio (DAR) over time indicates payload release.

-

LC-MS analysis can provide more detailed information on the specific fragments and confirm the cleavage site.

-

-

Data Interpretation :

-

Calculate the average DAR for the test ADC at each time point.

-

Plot the average DAR versus time to determine the rate of drug loss.

-

The half-life of the ADC in plasma can be calculated from this curve, providing a quantitative measure of linker stability. Compare the stability of the test ADC to the non-cleavable control ADC.

-

Conclusion

Disulfide cleavable linkers are a well-established and powerful tool in the ADC field. Their mechanism of action, which cleverly exploits the differential redox potentials between the blood and tumor cells, allows for stable circulation and targeted intracellular drug release.[][] The ability to modulate their stability through chemical modifications, such as adding steric hindrance, provides a crucial lever for optimizing the therapeutic window of an ADC.[6][9] As research continues, further refinements in disulfide linker technology will undoubtedly contribute to the development of next-generation ADCs with even greater efficacy and safety profiles.

References

- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 5. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 6. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 7. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. njbio.com [njbio.com]

- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

DGN462: A Technical Guide to a Novel DNA-Alkylating Agent for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DGN462 is a highly potent, synthetic DNA-alkylating agent belonging to the indolinobenzodiazepine pseudodimer (IGN) class of cytotoxic compounds.[1][2] Developed for use as a payload in Antibody-Drug Conjugates (ADCs), DGN462 leverages a targeted delivery mechanism to exert its powerful anti-tumor effects while minimizing systemic toxicity.[3] Its core mechanism involves the alkylation of DNA, which triggers cell cycle arrest and apoptosis.[2][3] Preclinical studies, particularly in the context of the CD19-targeting ADC, huB4-DGN462, have demonstrated significant efficacy in various hematological malignancy models, positioning DGN462 as a promising payload for the next generation of cancer therapeutics.[4]

Core Compound Characteristics & Mechanism of Action

DGN462 is a mono-imine IGN, a structural feature that dictates its specific interaction with DNA.[2][3] Unlike di-imine IGNs which can both alkylate and cross-link DNA, DGN426 acts solely through alkylation. This distinction is critical, as it has been associated with a more favorable tolerability profile in preclinical models, avoiding the delayed toxicity seen with di-imine IGNs.[3]

Molecular Mechanism

The cytotoxic activity of DGN462 is initiated by the covalent binding to DNA. Specifically, it alkylates the C2-amino group of guanine residues within the DNA structure.[2][3] This adduct formation disrupts the normal function and replication of DNA, leading to a cascade of cellular responses.

The primary downstream consequences of DGN462-induced DNA damage are:

-

Cell Cycle Arrest: Cells treated with DGN462 exhibit a slowed progression through the S-phase and a subsequent arrest in the G2/M phase of the cell cycle.[2][3] This checkpoint activation is a classic cellular response to DNA damage, preventing the cell from dividing with a compromised genome.

-

Apoptosis Induction: The irreparable DNA damage ultimately triggers programmed cell death, or apoptosis.[5] This is evidenced by the activation of key executioner proteins, such as caspase-3 and caspase-7, in treated cancer cells.[4][5]

The following diagram illustrates the DNA alkylation and subsequent cellular response pathway initiated by DGN462.

Bystander Effect

A key feature of DGN462-based ADCs is their ability to induce a "bystander effect."[2][3] After the ADC is internalized by an antigen-positive cancer cell and the DGN462 payload is released, the cytotoxic metabolites can diffuse across the cell membrane and kill adjacent, antigen-negative tumor cells.[3] This is particularly advantageous in solid tumors with heterogeneous antigen expression.[2]

Preclinical Efficacy Data

The anti-tumor activity of DGN462 has been extensively evaluated in preclinical models, primarily as a component of the ADC huB4-DGN462.

In Vitro Cytotoxicity

The potency of huB4-DGN462 has been demonstrated across a wide range of B-cell malignancy cell lines. The median half-maximal inhibitory concentration (IC50) highlights its sub-nanomolar activity.

| Cell Line Type | Number of Cell Lines | Treatment | Median IC50 (pM) | 95% Confidence Interval |

| B-cell Lymphoma | 48 | huB4-DGN462 | 100 | 38 - 214 |

| B-cell Lymphoma | 46 | DGN462-SMe (Free Payload) | 26 | 1 - 186 |

| T-cell Lymphoma | 8 | huB4-DGN462 | 1750 | 500 - 5750 |

Data sourced from Hicks SW, et al. (2019) and Abstract 2651, AACR (2017).[4][5]

In a direct comparison against a subset of B-cell lymphoma and B-cell acute lymphoblastic leukemia (B-ALL) cell lines, huB4-DGN462 was highly active with IC50 values ranging from 1-16 pM.[4] Notably, the cytotoxic activity of huB4-DGN462 does not appear to be correlated with TP53 status, BCL2/MYC translocations, or lymphoma histology.[4][6]

In Vivo Efficacy

The anti-tumor activity of DGN462-based ADCs has been confirmed in xenograft models of human cancers.

| Cancer Model | ADC Target | Treatment | Minimal Efficacious Dose (MED) | Outcome |

| Acute Myeloid Leukemia (AML) | CD33 | CD33-DGN462 ADC | 0.6 mg/kg (conjugate) | High activity |

| Head and Neck Squamous Cell Carcinoma | EGFR | EGFR-DGN462 ADC | 1.6 mg/kg (conjugate) | High, antigen-specific activity |

| Diffuse Large B-cell Lymphoma (DoHH2, subcutaneous) | CD19 | huB4-DGN462 | 1.7 mg Ab/kg (single dose) | Significant tumor growth delay |

| Diffuse Large B-cell Lymphoma (Farage, disseminated) | CD19 | huB4-DGN462 | 0.17 mg Ab/kg (single dose) | Significant, dose-dependent increase in survival |

Data sourced from AACR Abstracts 2644 (2014) and 2651 (2017).[3][5]

Experimental Protocols & Methodologies

The evaluation of DGN462 and its conjugates involves a series of standardized in vitro and in vivo assays.

In Vitro Cell Proliferation / Viability Assay

-

Objective: To determine the IC50 of DGN462-based ADCs in cancer cell lines.

-

Method:

-

Cell Plating: Lymphoma cell lines are seeded into multi-well plates.

-

Treatment: Cells are exposed to a range of concentrations of the ADC (e.g., huB4-DGN462) or the free payload.

-

Incubation: The cells are incubated for a period of 72 hours.[5]

-

Viability Measurement: Cell proliferation and viability are measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

-

Apoptosis Activation Assay

-

Objective: To confirm an apoptotic mechanism of action.

-

Method:

-

Treatment: Cancer cell lines are treated with the DGN462 conjugate.

-

Lysis & Reagent Addition: After incubation, cell lysis and addition of a luminogenic caspase-3/7 substrate (e.g., using the Promega ApoTox-Glo Triplex Assay) are performed.[5]

-

Signal Measurement: The luminescence generated by caspase activity is measured.

-

Analysis: Apoptosis activation is defined as a significant (e.g., >1.5-fold) increase in the caspase signal compared to untreated control cells.[5]

-

The general workflow for in vitro evaluation is depicted below.

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy and tolerability of DGN462 ADCs in a living system.

-

Method:

-

Model Generation: Human cancer cells (e.g., DoHH2) are implanted into immunodeficient mice, either subcutaneously or systemically (e.g., intravenously for a disseminated model).[4][5]

-

Treatment: Once tumors are established, mice are treated with the DGN462 ADC (e.g., via a single intravenous dose), a non-targeting control ADC, or a vehicle control.[4]

-

Monitoring: Key parameters are monitored, including tumor volume (for subcutaneous models), animal survival, and body weight (as an indicator of toxicity).[4]

-

Endpoint: The study concludes based on predefined criteria, such as tumor size limits or signs of advanced health distress.[4] The primary outcomes are tumor growth delay and overall survival benefit.[5]

-

Conclusion and Future Directions

DGN462 is a potent DNA-alkylating agent that serves as an effective cytotoxic payload for antibody-drug conjugates. Its mono-imine structure provides a favorable safety profile, while its mechanism of action induces robust G2/M cell cycle arrest and apoptosis.[2][3] The demonstrated bystander effect further enhances its therapeutic potential, especially for solid tumors.[3] Preclinical data, particularly from the huB4-DGN462 ADC, strongly support its continued investigation and development for patients with B-cell and other malignancies.[4][6] Future research will likely focus on expanding the application of DGN462 to ADCs targeting other tumor antigens and exploring combination therapies to further enhance its anti-cancer activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Unleashing the Power of DNA-Targeted Therapy: The Potential of DGN462-Loaded ADCs in Combating Human Cancers [synapse.patsnap.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling guidelines for DGN462 payload

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the DGN462 payload, a potent DNA-alkylating agent utilized in the development of targeted cancer therapies. The document outlines its mechanism of action, summarizes key quantitative data, and provides representative experimental protocols and safety and handling guidelines.

Introduction to DGN462

DGN462 is a highly potent cytotoxic compound belonging to the indolinobenzodiazepine pseudodimer (IGN) class of DNA-alkylating agents.[1] It is designed for use as a payload in Antibody-Drug Conjugates (ADCs), which are therapeutic agents that deliver cytotoxic drugs directly to cancer cells by targeting specific antigens on the cell surface.[1][2] The targeted delivery of DGN462 aims to enhance its therapeutic index by maximizing its anti-tumor activity while minimizing systemic toxicity.[1]

Mechanism of Action

DGN462 exerts its cytotoxic effects through a well-defined mechanism of action involving the alkylation of DNA.[1][3] This process disrupts DNA replication and repair, ultimately leading to cell death.

The key steps in the signaling pathway of DGN462 are as follows:

-

DNA Binding and Alkylation: DGN462 binds to the minor groove of DNA and alkylates guanine residues.[1]

-

DNA Damage: The formation of DGN462-DNA adducts causes significant DNA damage.

-

Cell Cycle Arrest: This DNA damage triggers a cellular response, leading to the arrest of the cell cycle in the G2-M phase.[1]

-

Apoptosis Induction: The sustained cell cycle arrest and extensive DNA damage activate the intrinsic apoptotic pathway, leading to programmed cell death. This is often characterized by the activation of caspases, such as caspase-3 and caspase-7.[1]

Caption: Signaling pathway of DGN462 leading to apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro potency of DGN462 and its corresponding ADC, huB4-DGN462, in various cancer cell lines.

Table 1: In Vitro Cytotoxicity of huB4-DGN462 and DGN462-SMe [1]

| Compound | Cell Line Type | Median IC50 (pM) | 95% Confidence Interval (pM) |

| huB4-DGN462 | B-cell lymphoma | 100 | 38-214 |

| DGN462-SMe (free payload) | B-cell lymphoma | 26 | 1-186 |

Table 2: In Vitro Potency of huB4-DGN462 in Specific Cell Lines [4]

| Cell Line | Cell Line Type | IC50 (pM) |

| SU-DHL-4 | B-cell lymphoma | 1 |

| OCI-Ly18 | B-cell lymphoma | 1 |

| NALM-6 | B-ALL | 16 |

| REH | B-ALL | 10 |

Safety and Handling Guidelines

As a potent cytotoxic agent, DGN462 must be handled with extreme caution in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for DGN462 is not publicly available, the following guidelines are based on its known properties as a DNA-alkylating agent and general best practices for handling highly potent compounds.

4.1 Personal Protective Equipment (PPE)

-

Gloves: Wear two pairs of chemotherapy-rated nitrile gloves at all times when handling DGN462 powder or solutions.

-

Lab Coat: A disposable, solid-front lab coat with tight-fitting cuffs is required.

-

Eye Protection: Chemical splash goggles and a face shield are mandatory.

-

Respiratory Protection: When handling the powdered form or when there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is essential.

4.2 Engineering Controls

-

All handling of DGN462, including weighing, reconstitution, and dilutions, must be performed in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C1) to prevent inhalation exposure.

4.3 Storage and Stability

-

Powder: Store DGN462 powder at -20°C for long-term stability (up to 3 years).[5]

-

In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[5]

-

The free form of DGN462 is prone to instability; a stable salt form may be considered for improved handling.[1]

4.4 Spill and Waste Management

-

Spills: In case of a spill, immediately evacuate the area and alert safety personnel. Spills should be cleaned by trained personnel using appropriate PPE and a validated decontamination procedure (e.g., using a solution of sodium hypochlorite followed by a thiosulfate solution to neutralize the bleach).

-

Waste: All contaminated materials, including gloves, lab coats, and consumables, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Caption: Recommended workflow for the safe handling of DGN462.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of DGN462. These are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.

5.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of DGN462.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of DGN462 in culture medium. Remove the old medium from the cells and add the DGN462 dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilution).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

5.2 Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the effect of DGN462 on the cell cycle.

-

Cell Treatment: Treat cells with DGN462 at various concentrations for a specified time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Workflow for key in vitro experiments with DGN462.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. manuals.plus [manuals.plus]

Methodological & Application

Application Notes: Sulfo-SPDB-DGN462 Conjugation to Monoclonal Antibodies

References

- 1. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. Antibody Conjugation Troubleshooting [bio-techne.com]

- 7. furthlab.xyz [furthlab.xyz]

- 8. broadpharm.com [broadpharm.com]

- 10. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography | MDPI [mdpi.com]

- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 13. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The novel CD19-targeting antibody-drug conjugate huB4-DGN462 shows improved anti-tumor activity compared to SAR3419 in CD19-positive lymphoma and leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

Creating Antibody-Drug Conjugates (ADCs) with Sulfo-SPDB: A Step-by-Step Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the creation of antibody-drug conjugates (ADCs) utilizing the cleavable linker, Sulfo-SPDB [N-succinimidyl-4-(2-pyridyldithio)-2-sulfobutanoate]. This linker is favored for its enhanced aqueous solubility and stability in circulation, coupled with its susceptibility to cleavage within the reducing environment of tumor cells, ensuring targeted release of the cytotoxic payload.[] This protocol will detail the necessary materials, step-by-step procedures for antibody preparation, conjugation, purification, and characterization of the final ADC product.

Introduction to Sulfo-SPDB in ADC Development

Antibody-drug conjugates represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component that dictates the stability, efficacy, and safety of the ADC.[]

Sulfo-SPDB is a chemically cleavable linker that contains a disulfide bond. This bond remains stable in the bloodstream, preventing premature release of the cytotoxic drug and minimizing off-target toxicity.[] Upon internalization of the ADC into a target cancer cell, the higher intracellular concentration of reducing agents, such as glutathione, facilitates the cleavage of the disulfide bond, releasing the active drug payload.[] The inclusion of a sulfonate group enhances the hydrophilicity of the linker, which can improve the solubility and reduce the aggregation propensity of the resulting ADC.[]

Materials and Equipment

Reagents

-

Monoclonal Antibody (mAb) of interest

-

Sulfo-SPDB-Payload Conjugate (e.g., Sulfo-SPDB-DM4)

-

Dithiothreitol (DTT)

-

L-Cysteine

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Borate Buffer (e.g., 50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Ammonium Sulfate

-

Ammonium Tartrate

-

Acetonitrile

-

Formic Acid

-

Deionized (DI) Water

Equipment

-

UV-Vis Spectrophotometer

-

Tangential Flow Filtration (TFF) System with a 30 kDa molecular weight cut-off (MWCO) membrane

-

Size Exclusion Chromatography (SEC) system with a suitable column (e.g., Agilent AdvanceBio SEC 300Å)

-

Hydrophobic Interaction Chromatography (HIC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

pH meter

-

Incubator (37°C)

-

Centrifuge

-

Vortex mixer

-

Sterile, pyrogen-free consumables (tubes, pipette tips, etc.)

Experimental Protocols

This section provides a detailed, step-by-step methodology for the creation and characterization of an ADC using Sulfo-SPDB.

Step 1: Antibody Preparation and Reduction

The first step involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. The extent of reduction needs to be carefully controlled to achieve the desired drug-to-antibody ratio (DAR).

Protocol:

-

Buffer Exchange: Prepare the antibody in a suitable buffer for reduction, such as borate buffer (50 mM sodium borate, 50 mM NaCl, 2 mM EDTA, pH 8.0). This can be achieved using a TFF system.

-

Antibody Concentration Adjustment: Adjust the antibody concentration to a working range, typically 5-10 mg/mL.

-

Preparation of DTT Solution: Freshly prepare a stock solution of DTT (e.g., 100 mM) in DI water.

-

Antibody Reduction: Add the DTT solution to the antibody solution to a final concentration that needs to be optimized to achieve the desired number of free thiols. Typical final DTT concentrations can range from 1 mM to 10 mM.[3]

-

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[4][5] The incubation time is a critical parameter to control the extent of reduction.

-

Removal of Excess DTT: Immediately after incubation, remove the excess DTT by buffer exchange using a TFF system with a suitable buffer like PBS at pH 7.4.

Table 1: Parameters for Antibody Reduction Optimization

| Parameter | Range to be Optimized | Purpose |

| DTT Concentration | 0.5 mM - 20 mM | To control the number of reduced disulfide bonds and thus the number of available conjugation sites. |

| Incubation Time | 15 min - 90 min | To fine-tune the extent of antibody reduction.[5] |

| Incubation Temperature | 25°C - 37°C | To influence the rate of the reduction reaction. |

| Antibody Concentration | 5 mg/mL - 20 mg/mL | To ensure efficient reaction kinetics. |

Step 2: Conjugation with Sulfo-SPDB-Payload

Once the antibody is partially reduced, it is ready for conjugation with the Sulfo-SPDB-payload.

Protocol:

-

Prepare Sulfo-SPDB-Payload Solution: Dissolve the Sulfo-SPDB-payload (e.g., Sulfo-SPDB-DM4) in DMSO to prepare a stock solution (e.g., 10 mM).

-

Determine Molar Ratio: Calculate the required volume of the Sulfo-SPDB-payload stock solution to achieve the desired molar excess over the antibody. This ratio is a key factor in controlling the DAR and typically ranges from 3 to 10-fold molar excess of the drug-linker per mole of antibody.

-

Conjugation Reaction: Add the calculated volume of the Sulfo-SPDB-payload solution to the reduced antibody solution while gently mixing.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.

-

Quenching the Reaction: To stop the conjugation reaction, add a quenching agent such as L-cysteine to a final concentration of 10-fold molar excess over the initial Sulfo-SPDB-payload.[6] Incubate for an additional 30 minutes.

Step 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated payload, excess linker, and any aggregates formed during the conjugation process. Tangential Flow Filtration (TFF) is a commonly used method for this purpose.

Protocol:

-

Initial Concentration: Concentrate the quenched reaction mixture using a TFF system with a 30 kDa MWCO membrane to a target concentration of 25 to 30 g/L.

-

Diafiltration: Perform diafiltration against a suitable formulation buffer (e.g., PBS, pH 7.4) to remove unconjugated materials. A constant-volume diafiltration with at least 5-10 diavolumes is typically required.

-

Final Concentration: Concentrate the purified ADC to the desired final concentration.

-

Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.

Table 2: Typical TFF Parameters for ADC Purification

| Parameter | Recommended Value/Range | Purpose |

| Membrane MWCO | 30 kDa | To retain the ADC while allowing smaller impurities to pass through. |

| Feed Flow Rate | 5 L/min/m² | To control the flow of the solution across the membrane. |

| Transmembrane Pressure (TMP) | 10-20 psi | To drive the filtration process. |

| Diafiltration Volumes | 5-10 | To ensure efficient removal of impurities. |

| Final ADC Concentration | 1-20 mg/mL | Dependent on the final application and formulation requirements. |

Step 4: Characterization of the ADC

Thorough characterization of the purified ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the drug-to-antibody ratio (DAR), aggregate content, and stability.

The DAR is a critical quality attribute that influences the ADC's potency and therapeutic index.[]

Method 1: UV-Vis Spectrophotometry

-

Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

-

Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

-

The DAR is the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[7][8][9]

-

Use a HIC column with a suitable stationary phase.

-

Employ a mobile phase gradient with a decreasing salt concentration (e.g., ammonium sulfate or ammonium tartrate) to elute the different DAR species.[7][8]

-

The area under each peak corresponds to the relative abundance of each DAR species, allowing for the calculation of the average DAR.

Aggregation can impact the efficacy and immunogenicity of the ADC.

Method: Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.[10][11][12][13][14]

-

Use an SEC column suitable for monoclonal antibodies.

-

The mobile phase is typically an aqueous buffer (e.g., PBS).

-

The percentage of aggregates can be determined by integrating the peak areas corresponding to the different species.

Table 3: Summary of ADC Characterization Data

| Parameter | Method | Typical Expected Value/Range |

| Average DAR | HIC, LC-MS | 3.5 - 4.0 for Trastuzumab-SPDB-DM4[15] |

| Monomer Content | SEC | >95% |

| Aggregate Content | SEC | <5% |

| Free Drug Level | Reversed-Phase HPLC | <1% |

Assessing the stability of the ADC in plasma is crucial to predict its in vivo behavior.

Protocol:

-

Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C for a defined period (e.g., up to 7 days).[16][17]

-

At various time points, take aliquots of the plasma sample.

-

Isolate the ADC from the plasma using immunoaffinity capture.[17]

-

Analyze the captured ADC by LC-MS to determine the DAR and the extent of drug deconjugation over time.[16][17]

-

Quantify the amount of released free drug in the plasma supernatant using LC-MS.[16]

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Workflow for the creation and characterization of an ADC using Sulfo-SPDB.

ADC Mechanism of Action and Payload Release

Caption: Mechanism of action of a Sulfo-SPDB-linked ADC.

Storage and Stability

Proper storage of the final ADC product is critical to maintain its integrity and activity.

-

Short-term storage: Store the purified ADC at 4°C for up to a few weeks.[15]

-

Long-term storage: For long-term storage, it is recommended to store the ADC at -20°C or -80°C.[15][18] Avoid repeated freeze-thaw cycles, which can lead to aggregation. Aliquoting the ADC solution into single-use vials is advisable.

The stability of the ADC should be monitored over time by SEC to assess for aggregation and by HIC or LC-MS to confirm the integrity of the DAR. Chemical stability can be assessed by storing the ADC at both refrigerated (5°C) and accelerated (40°C) conditions and analyzing at various time points.[19]

Conclusion

This guide provides a comprehensive framework for the successful creation and characterization of antibody-drug conjugates using the Sulfo-SPDB linker. By carefully optimizing the antibody reduction, conjugation, and purification steps, researchers can generate high-quality ADCs with controlled drug-to-antibody ratios. Thorough characterization is paramount to ensure the production of a stable and effective therapeutic agent. The provided protocols and guidelines are intended to serve as a starting point, and optimization of specific parameters will be necessary for each unique antibody and payload combination.

References

- 3. broadpharm.com [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Three Unit Operations for ADC Manufacturing on One Skid: Eliminating Transfer Steps to Increase Operator Safety [sartorius.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 10. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]

- 11. agilent.com [agilent.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. agilent.com [agilent.com]

- 14. lcms.cz [lcms.cz]

- 15. Trastuzumab-DM4 | BroadPharm [broadpharm.com]

- 16. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 17. ADC Plasma Stability Assay [iqbiosciences.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. cosmobio.co.jp [cosmobio.co.jp]

Application Notes and Protocols for Determining the Drug-to-Antibody Ratio (DAR) of Sulfo-SPDB-DGN462 Antibody-Drug Conjugate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly influences both its efficacy and safety profile.[1][2][3] An optimal DAR ensures a sufficient therapeutic window, balancing the delivery of the cytotoxic payload to target cells with minimizing off-target toxicities.[1][3][4] This document provides detailed protocols for determining the DAR of an ADC composed of a humanized antibody conjugated to the DNA-alkylating agent DGN462 via the cleavable disulfide linker, Sulfo-SPDB.[5][6][7] The described methods include UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

Core Concepts and Methodologies

The determination of the average DAR is a fundamental aspect of ADC characterization.[8] Several analytical techniques can be employed, each with its own advantages and limitations.

-

UV-Vis Spectroscopy: This is a straightforward and rapid method for determining the average DAR.[9][8][10][11][] It relies on the distinct absorbance spectra of the antibody and the cytotoxic drug.[9][8] By measuring the absorbance of the ADC at two specific wavelengths, the concentrations of the antibody and the drug can be determined, allowing for the calculation of the DAR.[9]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species based on their hydrophobicity.[8][13] The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. HIC can separate species with different numbers of conjugated drugs, providing information on the drug load distribution and allowing for the calculation of the average DAR.[8][13][14][15]

-

Mass Spectrometry (MS): MS-based methods provide a highly accurate and detailed analysis of ADCs.[16][17] Native MS can be used to determine the molecular weight of the intact ADC, allowing for the direct calculation of the DAR and the identification of different drug-loaded species.[17][18] Liquid chromatography-mass spectrometry (LC-MS) can also be used to analyze the ADC at the intact or subunit level to determine the DAR.[1][][19]

Experimental Protocols

Protocol 1: DAR Determination by UV-Vis Spectroscopy

This protocol outlines the determination of the average DAR of Sulfo-SPDB-DGN462 ADC using UV-Vis spectroscopy.

Materials:

-

This compound ADC sample

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Determine the extinction coefficients of the antibody and DGN462:

-

Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance for DGN462 (λmax-drug).

-

Measure the absorbance of a known concentration of the DGN462-linker at 280 nm and its λmax-drug.

-

Calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl).

-

-

Prepare the ADC sample:

-

Dilute the this compound ADC sample in PBS to a concentration that results in an absorbance reading within the linear range of the spectrophotometer.

-

-

Measure the absorbance of the ADC:

-

Measure the absorbance of the diluted ADC sample at 280 nm (A280) and at the λmax-drug.

-

-

Calculate the DAR:

-

Use the following equations to calculate the concentration of the antibody and the drug:

-

C_Ab = (A280 - (A_drug_λmax * ε_drug_280 / ε_drug_λmax)) / ε_Ab_280

-

C_Drug = (A_drug_λmax - (A280 * ε_Ab_drug_λmax / ε_Ab_280)) / ε_drug_λmax

-

-

Calculate the DAR using the formula:

-

DAR = C_Drug / C_Ab

-

-

Data Presentation:

| Parameter | Value |